The compound 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide, also known as L864-1997, is a complex organic molecule characterized by its unique structural features. It has a molecular formula of and a molecular weight of approximately 494.6 g/mol. The compound integrates several functional groups, including a thiazolo-pyrimidine core, a carbamoyl group attached to a trimethylphenyl moiety, and a carboxamide group, which contribute to its potential biological activity and chemical reactivity .
This core structure is present in various bioactive molecules, including some with kinase inhibitory activity []. Kinases are enzymes involved in cellular signaling pathways. Kinase inhibitors are a class of drugs used in cancer treatment [].
Carboxamide groups are known for their hydrogen bonding capabilities, which can be crucial for interactions with proteins in biological systems [].
This group can enhance the lipophilicity (fat solubility) of the molecule, potentially influencing its absorption and distribution within the body [].
Based on the above, potential future research directions for the compound could involve:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
The synthesis of 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multi-step synthetic routes that include:
Optimizing reaction conditions is essential for maximizing yield and minimizing by-products .
This compound has potential applications in several fields:
Studies on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:
Such studies could provide insights into optimizing the compound for therapeutic use.
Several compounds share structural similarities with 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide, which allows for comparison regarding their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 7-oxo-7h-thiazolo[3,2-a]pyrimidine-5-carboxylate | Simpler structure with fewer functional groups | |
| N-cyclopropyl-1-(7-oxo-6-{2-oxo-2-(2,4,6-trimethylphenyl)amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin | Contains cyclopropyl moiety; similar biological activity potential | |
| 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin)ethyl 3,4,5-trimethoxybenzenecarboxylate | Features triazole instead of thiazole; different biological profile |
The unique combination of the thiazolo-pyrimidine core with the specific carbamoyl and carboxamide groups in 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide distinguishes it from these similar compounds and may contribute to its distinct biological activities.